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Compound of Interest

Compound Name: 5-Fluoro-3-methylpicolinaldehyde

CAS No.: 780801-57-2

Cat. No.: B1401610

Get Quote

Abstract
5-Fluoro-3-methylpicolinaldehyde (CAS 780801-57-2) represents a high-value "privileged

scaffold" in modern medicinal chemistry. By combining the metabolic blocking capability of the

C5-fluorine with the conformational restriction of the C3-methyl group, this synthon offers a

unique vector for optimizing potency and selectivity in kinase inhibitors and GPCR ligands. This

guide provides a rigorous technical analysis of its physicochemical properties, a validated

synthesis protocol via cryogenic lithiation, and critical handling parameters to prevent oxidative

degradation.

Part 1: Identity & Physicochemical Profile[1][2]
This molecule is not merely a pyridine derivative; it is a precision tool for tuning the electronic

and steric environment of a drug candidate. The ortho-methyl group (C3) forces out-of-plane

twisting of attached substituents, potentially locking bioactive conformations (atropisomerism),

while the meta-fluorine (C5) deactivates the ring against oxidative metabolism without

introducing excessive lipophilicity.
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Property Specification

Chemical Name 5-Fluoro-3-methylpicolinaldehyde

Synonyms
5-Fluoro-3-methylpyridine-2-carbaldehyde; 2-

Formyl-5-fluoro-3-methylpyridine

CAS Number 780801-57-2

Molecular Formula C₇H₆FNO

Molecular Weight 139.13 g/mol

MDL Number MFCD09835355 (Precursor Ref)

Physical State
Low-melting solid or oil (depending on

purity/polymorph)

Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble

in water

pKa (Predicted)
~2.5 (Pyridine Nitrogen) - Reduced basicity due

to F-substitution

Part 2: Synthetic Utility & Retrosynthesis
The synthesis of 5-Fluoro-3-methylpicolinaldehyde is non-trivial due to the sensitivity of the

aldehyde moiety and the potential for regiochemical isomers. While oxidation of the

corresponding alcohol is possible, it often leads to over-oxidation to the carboxylic acid.

The authoritative route utilized in process chemistry relies on Cryogenic Metal-Halogen

Exchange. This method ensures regioselectivity and high yields by utilizing the commercially

available precursor: 2-Bromo-5-fluoro-3-methylpyridine (CAS 38186-85-5).

Visualizing the Strategic Logic
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Strategic Advantage

Target: 5-Fluoro-3-methylpicolinaldehyde
(CAS 780801-57-2)

Lithio-Intermediate
(Transient Species)

Formylation (DMF)Precursor: 2-Bromo-5-fluoro-3-methylpyridine
(CAS 38186-85-5)

Li-Hal Exchange (n-BuLi)

Avoids over-oxidation
seen in alcohol routes

Guaranteed Regiocontrol
via C2-Bromine

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis highlighting the Metal-Halogen Exchange pathway as the

superior method for regiocontrol.

Part 3: Validated Synthesis Protocol
Methodology: Cryogenic Lithiation-Formylation Scale: 10.0 mmol basis Safety Warning:n-

Butyllithium is pyrophoric. All steps must be performed under inert atmosphere

(Argon/Nitrogen) in oven-dried glassware.

Step-by-Step Workflow
Preparation of Starting Material:

Charge an oven-dried 100 mL round-bottom flask (RBF) with 2-Bromo-5-fluoro-3-

methylpyridine (1.90 g, 10.0 mmol) [Source: Sigma-Aldrich].

Dissolve in anhydrous THF (20 mL) and Toluene (20 mL). The co-solvent system improves

solubility at low temperatures.

Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Ensure internal

temperature is <-70 °C before proceeding.

Lithiation (The "Exchange"):
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Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes via syringe

pump or pressure-equalizing dropping funnel.

Observation: The solution may turn a deep yellow/orange color, indicating the formation of

the 2-lithio-pyridine species.

Stir at -78 °C for 45 minutes. Do not allow to warm, or the "Dance of Scrambling" (halogen

migration) may occur.

Formylation (The Quench):

Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 1.16 mL) dropwise.

Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm

to 0 °C over 1 hour.

Workup & Isolation:

Quench the reaction with saturated aqueous NH₄Cl (20 mL).

Extract with Ethyl Acetate (3 x 30 mL).

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is

typically less polar than the alcohol byproduct but more polar than the bromo-precursor.

Process Visualization
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Start: 2-Bromo-5-fluoro-3-methylpyridine
(-78°C, THF/Toluene)

Add n-BuLi (1.1 eq)
Metal-Halogen Exchange

Intermediate: 2-Lithio-species
(Maintain -78°C / 45 min)

Add DMF (1.5 eq)
Formylation

Warm to 0°C & Quench (NH4Cl)
Hydrolysis of Hemiaminal

Product: 5-Fluoro-3-methylpicolinaldehyde
(Purify via SiO2 Chromatography)

Click to download full resolution via product page

Figure 2: Step-by-step reaction workflow for the synthesis of CAS 780801-57-2.

Part 4: Handling, Stability & Analytics
The "Aldehyde Paradox": Picolinaldehydes are notoriously unstable compared to

benzaldehydes. The electron-deficient pyridine ring makes the carbonyl carbon highly
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electrophilic, susceptible to hydration (gem-diol formation) and rapid air oxidation to the

carboxylic acid.

Quality Control Checkpoints:

¹H NMR (CDCl₃): Look for the distinct aldehyde proton singlet at ~10.0 - 10.2 ppm.

Impurity Alert: A broad singlet at ~11-12 ppm indicates oxidation to 5-fluoro-3-

methylpicolinic acid.

Storage:

Must be stored under Argon/Nitrogen.

Temperature: -20 °C.

If storing for >1 month, consider converting to the dimethyl acetal for protection, which can

be hydrolyzed back to the aldehyde immediately before use.

Part 5: Medicinal Chemistry Applications
This scaffold is a "bioisostere plus." It replaces a phenyl ring but adds two specific vectors:

Metabolic Stability: The C5-fluorine blocks CYP450 oxidation at the most reactive site of the

pyridine ring.

Conformational Lock: The C3-methyl group creates steric clash with the C2-carbonyl (or

subsequent modifications like imines/hydrazones), forcing the substituent out of planarity.

This is critical for fitting into hydrophobic pockets in kinases (e.g., hinge binders).

Key Reaction Pathways:

Reductive Amination: Reacts with primary amines + NaBH(OAc)₃

Secondary amines (common in CNS drugs).

Knoevenagel Condensation: Reacts with active methylenes

Vinyl pyridines.
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Heterocycle Formation: Condensation with hydrazines

Pyrazolopyridines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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